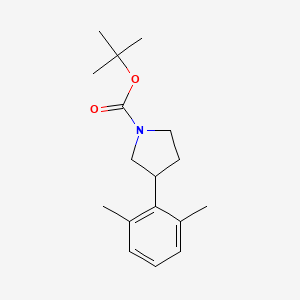
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2,6-dimethylphenyl group
準備方法
The synthesis of 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced through a substitution reaction, often using a suitable halide derivative of the 2,6-dimethylphenyl group and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.
科学的研究の応用
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to receptor agonism or antagonism.
類似化合物との比較
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)pyrrolidine: Similar in structure but with an aminomethyl group instead of the 2,6-dimethylphenyl group.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Differing by the position of the methyl groups on the phenyl ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
生物活性
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on various research findings.
Structural Overview
This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethylphenyl substituent. Its molecular formula is C15H23N2O2 with a molecular weight of approximately 263.36 g/mol. The Boc group is crucial as it protects the amine functionality during chemical reactions, allowing selective modifications at other sites on the molecule.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Reagents : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
- Reaction Conditions : Organic solvents like dichloromethane or tetrahydrofuran are often used, along with coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the desired compound.
Medicinal Applications
This compound acts as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to serve as a versatile building block in developing pharmaceuticals aimed at targeting specific biological pathways. This compound's stability under various reaction conditions enhances its utility in complex synthetic routes.
Case Studies and Research Findings
Research has indicated that compounds structurally related to this compound exhibit significant biological activities:
- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating intrinsic apoptotic pathways. For instance, magnolol and honokiol have been demonstrated to increase caspase activity and induce mitochondrial dysfunction in cancer cells .
- Enzyme Inhibition : Dynamic combinatorial chemistry approaches have been employed to discover inhibitors of protein targets related to diseases such as Alzheimer's and cancer. The binding affinities of these inhibitors can be influenced by structural features similar to those found in this compound .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable differences between this compound and related compounds:
| Compound Name | Structure Features | Notable Differences |
|---|---|---|
| N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide | Contains a carboxamide instead of a Boc group | Different functional group leading to varied reactivity |
| (R)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Contains an amino methyl group | Amino functionality alters biological activity |
| (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Enantiomeric form of above | Enantiomeric differences may affect pharmacodynamics |
| tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Lacks aromatic substitution | Simpler structure may lead to different properties |
This table highlights how the unique combination of the Boc protecting group and the aromatic substitution in this compound may influence its reactivity and biological interactions compared to structurally similar compounds.
特性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
tert-butyl 3-(2,6-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-13(2)15(12)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChIキー |
ZEWKSHMFSHVRPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















